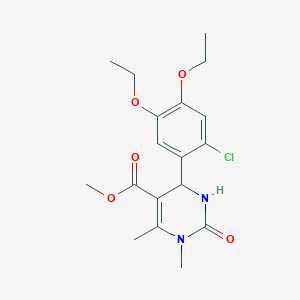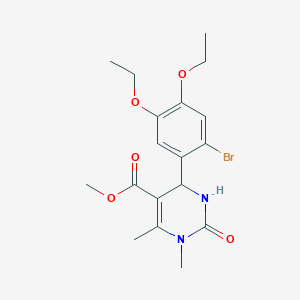![molecular formula C21H22N4O3S B308175 7-Acetyl-6-(2-furyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308175.png)
7-Acetyl-6-(2-furyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Acetyl-6-(2-furyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine, commonly known as ATB-346, is a novel compound with potential anti-inflammatory and analgesic properties. ATB-346 is a non-steroidal anti-inflammatory drug (NSAID) that is being developed as a safer alternative to traditional NSAIDs such as aspirin and ibuprofen.
Mécanisme D'action
ATB-346 works by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for producing prostaglandins that cause inflammation and pain. Unlike traditional 7-Acetyl-6-(2-furyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepines, ATB-346 selectively targets COX-2 and does not inhibit the activity of the enzyme cyclooxygenase-1 (COX-1), which is responsible for producing prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects
ATB-346 has been shown to have various biochemical and physiological effects. In a study conducted on rats, ATB-346 was found to reduce the levels of inflammatory cytokines and chemokines in the blood. In another study conducted on human volunteers, ATB-346 was found to have a lower risk of gastrointestinal side effects compared to traditional 7-Acetyl-6-(2-furyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepines.
Avantages Et Limitations Des Expériences En Laboratoire
ATB-346 has several advantages for lab experiments. It has been shown to be effective in reducing inflammation and pain in various pre-clinical and clinical studies. It also has a lower risk of gastrointestinal side effects compared to traditional 7-Acetyl-6-(2-furyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepines. However, ATB-346 has some limitations for lab experiments. It is a relatively new compound and there is limited information available on its long-term safety and efficacy.
Orientations Futures
There are several future directions for research on ATB-346. One direction is to investigate its long-term safety and efficacy in humans. Another direction is to investigate its potential use in treating other inflammatory conditions such as arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of ATB-346 and its potential interactions with other drugs.
Méthodes De Synthèse
ATB-346 is synthesized through a multi-step process involving the reaction of various compounds. The first step involves the reaction of 2-furylamine with acetic anhydride to form 2-acetamidofuran. The second step involves the reaction of 2-acetamidofuran with 4-bromo-2-nitrophenol to form 2-acetamido-4-bromo-2-nitrophenyl furan. The third step involves the reaction of 2-acetamido-4-bromo-2-nitrophenyl furan with pentanethiol to form 2-acetamido-4-bromo-2-nitrophenyl (pentylthio) furan. The final step involves the reaction of 2-acetamido-4-bromo-2-nitrophenyl (pentylthio) furan with hydrazine hydrate to form ATB-346.
Applications De Recherche Scientifique
ATB-346 has been shown to have potential anti-inflammatory and analgesic properties in various pre-clinical and clinical studies. In a study conducted on rats, ATB-346 was found to be more effective than aspirin and ibuprofen in reducing inflammation and pain. In another study conducted on human volunteers, ATB-346 was found to be well-tolerated and had a lower risk of gastrointestinal side effects compared to traditional 7-Acetyl-6-(2-furyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepines.
Propriétés
Nom du produit |
7-Acetyl-6-(2-furyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
|---|---|
Formule moléculaire |
C21H22N4O3S |
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
1-[6-(furan-2-yl)-3-pentylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C21H22N4O3S/c1-3-4-7-13-29-21-22-19-18(23-24-21)15-9-5-6-10-16(15)25(14(2)26)20(28-19)17-11-8-12-27-17/h5-6,8-12,20H,3-4,7,13H2,1-2H3 |
Clé InChI |
MOODDVQAECSCAU-UHFFFAOYSA-N |
SMILES |
CCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=CO4)C(=O)C)N=N1 |
SMILES canonique |
CCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=CO4)C(=O)C)N=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308092.png)
![1-[6-(2-butoxynaphthalen-1-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308093.png)
![5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308096.png)
![6-[4-(Cyclopentyloxy)phenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308097.png)

![Ethyl [2-({2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B308099.png)

![6-(3-Bromo-5-chloro-2-methoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308102.png)
![1-[6-(3-fluorophenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308104.png)
![(5Z)-2-amino-5-[(2-chloro-5-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308108.png)
![1-{6-[4-(diethylamino)-2-methoxyphenyl]-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B308110.png)

![8-(Benzyloxy)-2-[2-(3,4-dimethoxyphenyl)vinyl]quinoline](/img/structure/B308113.png)
![Methyl 4-({2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B308115.png)